molecular formula C17H9F4NOS2 B15100883 (5Z)-5-(4-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5Z)-5-(4-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B15100883
M. Wt: 383.4 g/mol
InChI Key: DHVAUZANWRYOLF-ZSOIEALJSA-N
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Description

The compound “(5Z)-5-(4-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one” belongs to the rhodanine derivative family, a class of heterocyclic compounds with a thiazolidinone core. Rhodanine derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This specific compound features a 4-fluorobenzylidene group at the C5 position and a 3-(trifluoromethyl)phenyl substituent at the N3 position. The Z-configuration of the benzylidene double bond is critical for maintaining planarity and optimizing interactions with biological targets .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom on the benzylidene moiety influences electronic properties and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

Molecular Formula

C17H9F4NOS2

Molecular Weight

383.4 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H9F4NOS2/c18-12-6-4-10(5-7-12)8-14-15(23)22(16(24)25-14)13-3-1-2-11(9-13)17(19,20)21/h1-9H/b14-8-

InChI Key

DHVAUZANWRYOLF-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The fluorobenzylidene and trifluoromethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5Z)-5-(4-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Rhodanine derivatives are highly tunable, with modifications at the C5 benzylidene and N3 positions significantly altering their physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name C5 Substituent N3 Substituent Key Features Reference
(5Z)-5-(4-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one 4-fluorobenzylidene 3-(trifluoromethyl)phenyl High lipophilicity (CF3), planar Z-configuration, potential for π-π interactions Target
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound II) 2-hydroxybenzylidene Phenyl Intramolecular H-bonding (O–H⋯S), dimer stabilization via intermolecular H-bonds
(5Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one (Compound II in ) 2-fluorobenzylidene - Ortho-fluorine induces steric hindrance, reduced planarity
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound III) 4-hydroxy-3-methoxy - Solvate-dependent crystal packing, enhanced solubility
(5Z)-3-(4-fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... Pyrazolyl-methylene 4-fluorobenzyl Extended conjugation, potential multi-target activity

Crystallographic and Conformational Differences

  • Planarity and Dihedral Angles: The target compound’s Z-configuration ensures near-planar geometry between the thiazolidinone core and benzylidene group, facilitating π-π stacking. In contrast, analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit dihedral angles of 79.26° between the thiazolidinone and benzylidene rings due to steric clashes from the ortho-hydroxy group .
  • Hydrogen Bonding : Compounds with electron-withdrawing groups (e.g., fluorine, trifluoromethyl) show stronger intermolecular interactions. For example, the 2-hydroxy derivative forms S(6) and R₂²(10) ring motifs via C–H⋯S and O–H⋯O bonds, stabilizing crystal lattices .

Biological Activity

The compound (5Z)-5-(4-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H9F6NOS2
  • Molecular Weight : 433.39 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thiazolidinone with various aldehydes or ketones. This specific compound can be synthesized through a multi-step process that includes:

  • Formation of the thiazolidinone core.
  • Introduction of the 4-fluorobenzylidene group via a condensation reaction.
  • Addition of the trifluoromethyl phenyl group.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated a series of indolin-2-one derivatives with the 4-thiazolidinone moiety against human cancer cell lines (HT-29, H460, and MDA-MB-231). The results showed that certain compounds demonstrated remarkable cytotoxic effects with IC50 values as low as 0.016 µmol/L against HT-29 cells, indicating potent anticancer properties .

Table 1: Cytotoxicity Data of Thiazolidinone Derivatives

CompoundCell LineIC50 (µmol/L)
Compound 5hHT-290.016
Compound 5aH460Not specified
Compound 5pMDA-MB-231Not specified

The anticancer mechanisms attributed to thiazolidinones include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Modulation of various signaling pathways involved in cancer progression.

For example, compounds have been shown to activate caspases and promote mitochondrial dysfunction, leading to programmed cell death .

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, thiazolidinones in general have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Case Studies

Several studies have highlighted the efficacy of thiazolidinones in clinical settings:

  • Study on Anticancer Properties : A study focused on novel anticancer agents derived from thiazolidinones reported that certain derivatives significantly inhibited tumor growth in vivo models .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of thiazolidinones against resistant strains of bacteria, demonstrating their potential as therapeutic agents .

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